molecular formula C16H24ClN B161965 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride CAS No. 1934-48-1

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Cat. No. B161965
CAS RN: 1934-48-1
M. Wt: 265.82 g/mol
InChI Key: FEUATZUGYUSKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride, also known as Rolicyclidine, is a chemical compound used in scientific research . It exhibits high perplexity due to its complex structure, making it valuable for studying various biological processes. It is structurally classified as an arylcyclohexylamine and is similar in effects to phencyclidine but is slightly less potent and has less stimulant effects .


Synthesis Analysis

The synthesis of 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride involves a nucleophilic substitution reaction . The present study describes the synthesis of three substituted 1-(1-phenylcyclohexyl) piperidines, (3-MeO-, 4-MeO- and 3-Me-PCP) and three substituted 1-(1-phenylcyclohexyl)pyrrolidine analogues (3-MeO-, 4-MeO- and 3-Me-PCPy) .


Molecular Structure Analysis

The molecular formula of 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride is C16H23N • HCl . The structure of this compound includes an aromatic ring that can create a negative charge area, a fundamental heterocyclic nitrogen ring that bears a local positive charge, and a cycloalkyl ring that has a lipophilic character .

Safety And Hazards

Rolicyclidine has anesthetic properties and can induce a sedative effect . It is listed as a Schedule I drug, indicating a high potential for abuse and no accepted medical use .

properties

IUPAC Name

1-(1-phenylcyclohexyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUATZUGYUSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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